2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group linked to a benzylidene moiety, which is further connected to an oxoacetamide structure. The presence of methoxy and ethyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide
Uniqueness
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
681015-97-4 |
---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C19H21N3O4/c1-4-13-8-10-15(11-9-13)21-18(23)19(24)22-20-12-14-6-5-7-16(25-2)17(14)26-3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
UTJIQOFRWLTVNJ-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.